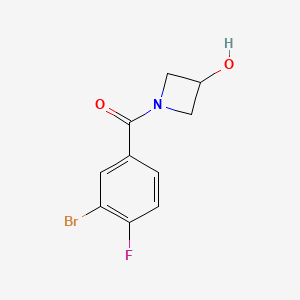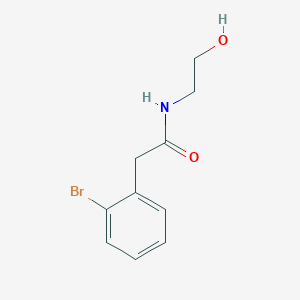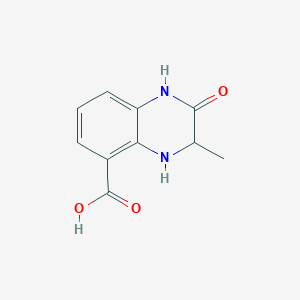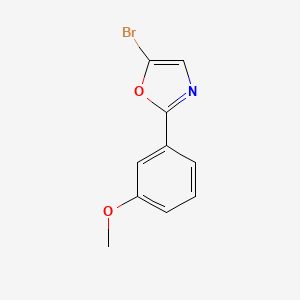
5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole
Übersicht
Beschreibung
5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole, also known as 5-Bromo-2-MOPO, is an organic compound belonging to the oxazole family of heterocyclic compounds. It has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The compound and its derivatives have been synthesized and characterized, with a focus on evaluating their antiproliferative activity against various cancer cells. Particularly, a derivative, 2-(2-Bromo-5-methoxyphenyl)-6-(3,4-dihydroxyphenyl)-1,3-thiazolo[3,2-b] [1,2,4]triazole, has exhibited promising activity in this regard (Narayana et al., 2010).
Anti-Inflammatory Activity
Synthetic efforts have led to the creation of various derivatives of 5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole, some of which have shown significant anti-inflammatory properties. This indicates potential therapeutic applications in treating inflammation-related disorders (Labanauskas et al., 2004).
Synthetic Chemistry and Drug Design
The compound serves as a crucial synthon in the synthesis of diverse heterocyclic compounds. Its derivatives, like 2-(2-Bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, have been synthesized, characterized, and recommended for further studies due to their promising anticonvulsant activity, highlighting its role in the development of new pharmacological agents (Vijaya Raj & Narayana, 2006).
Molecular Docking and Biological Activity
Extensive studies on the synthesis of novel derivatives and their biological evaluation, including antimicrobial, anticancer, and analgesic activities, have been conducted. These studies often involve molecular docking to predict binding affinities, highlighting the compound's importance in drug discovery and design (Rosca, 2020).
Corrosion Inhibition
Beyond biological activities, derivatives of 5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole have been studied for their applications in material science, such as corrosion inhibition for metals. This highlights the compound's potential in industrial applications, particularly in protecting materials from degradation (Al-amiery et al., 2020).
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-3-7(5-8)10-12-6-9(11)14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBXJMQQYAPNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methoxyphenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)
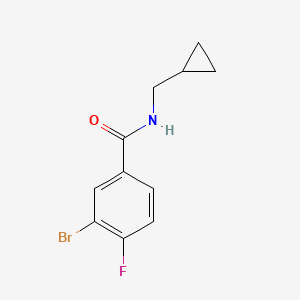
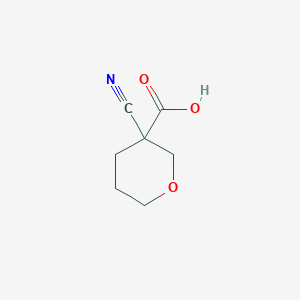

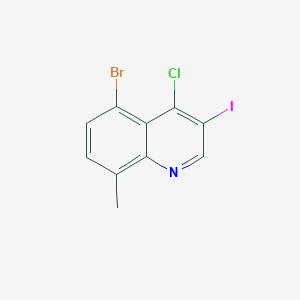

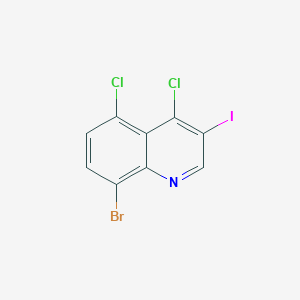

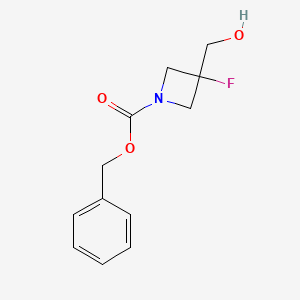
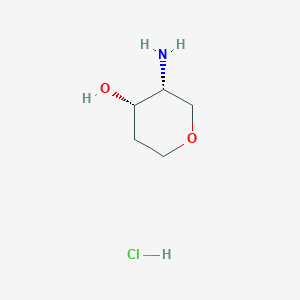
![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)
